molecular formula C7H4BrF7N2 B3043258 4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole CAS No. 82633-48-5

4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole

Cat. No. B3043258
CAS RN: 82633-48-5
M. Wt: 329.01 g/mol
InChI Key: WDDUCRITVXHQAD-UHFFFAOYSA-N
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Description

The compound "4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole" is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of a bromine atom at the 4-position and a heptafluoropropyl group at the 3-position, along with a methyl group at the 5-position, suggests that this compound could exhibit unique physical and chemical properties, potentially making it interesting for various applications in chemical research and industry.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of "4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole," they do provide insights into the synthesis of related pyrazole derivatives. For instance, the synthesis of 4-bromo-1-phenyl-1H-pyrazol-3-ol derivatives involves treatment with sodium hydride and methyl iodide . Similarly, the synthesis of 4-bromo-2-(1-substituted-5-aryl-pyrazolin-3yl)-naphthalen-1-ols involves a reaction in DMSO with iodine, followed by crystallization . These methods could potentially be adapted for the synthesis of the compound by substituting the appropriate precursors and reagents.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using various computational methods. For example, the optimized molecular structure and vibrational frequencies of related compounds have been investigated using Gaussian09 software and Density Functional Theory (DFT) . These studies provide a basis for understanding the molecular geometry, stability, and electronic distribution in pyrazole derivatives, which would be relevant for "4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole" as well.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be inferred from studies on similar compounds. For instance, the presence of a bromo substituent often allows for further functionalization through metalation reactions or transition-metal-catalyzed cross-coupling reactions . The electronic properties, such as HOMO and LUMO energies, can indicate how charge transfer occurs within the molecule during such reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary significantly depending on the substituents. Photophysical studies of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde in different solvents show variations in extinction coefficients and quantum yield, indicating solvent-dependent behavior . Additionally, the first hyperpolarizability of these compounds suggests potential applications in nonlinear optics . The molecular electrostatic potential maps can predict reactive sites for electrophilic and nucleophilic attacks .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of various 4-bromo-1H-pyrazole derivatives has been a focus in scientific research due to their potential applications in different fields. For instance, the bromination of certain pyrazole compounds using potassium bromide and cerium(IV) ammonium nitrate has been explored to produce monobromo compounds. These have been used as precursors for synthesizing bipyrazolyl derivatives, which show significant potential due to their chemical properties (Pundeer et al., 2013).

Antimicrobial Activities

  • Various 4-bromo-1H-pyrazole compounds have been tested for their antimicrobial properties. Studies have shown that these compounds exhibit in vitro antibacterial activity against a range of bacteria, including both Gram-positive and Gram-negative strains, as well as antifungal activity against certain fungi (Pundeer et al., 2013).

Structural and Tautomerism Studies

  • The structure and tautomerism of 4-bromo substituted 1H-pyrazoles have been studied using techniques like multinuclear magnetic resonance spectroscopy and X-ray crystallography. These studies are crucial for understanding the chemical behavior and potential applications of these compounds (Trofimenko et al., 2007).

Nonlinear Optical Properties

  • The synthesis and characterization of certain 4-bromo-1H-pyrazole derivatives have shown that they exhibit considerable nonlinear optical properties. This makes them potentially useful in various applications like photonics and optoelectronics (Tamer et al., 2016).

Biological Activities

  • The biological activities of various 4-bromo-1H-pyrazole derivatives have been extensively researched. These compounds have been evaluated for their potential in antimicrobial applications and other biological effects, which could be significant for developing new pharmaceuticals or agrochemicals (Pundeer et al., 2013).

properties

IUPAC Name

4-bromo-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF7N2/c1-2-3(8)4(17-16-2)5(9,10)6(11,12)7(13,14)15/h1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDUCRITVXHQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(C(C(F)(F)F)(F)F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF7N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10896072
Record name 4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10896072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole

CAS RN

82633-48-5
Record name 4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10896072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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